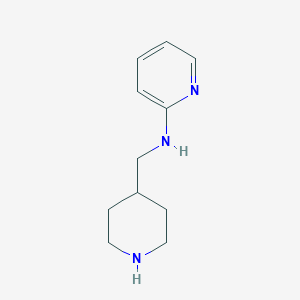

N-(Piperidin-4-ylmethyl)pyridin-2-amine

Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Heterocycles in Drug Discovery

Pyridine and piperidine rings are fundamental building blocks in the synthesis of a vast array of pharmaceutical agents. nih.govmdpi.com Their prevalence is underscored by their presence in numerous FDA-approved drugs, where they contribute to a wide spectrum of biological activities. pharmaffiliates.com

The pyridine ring, an aromatic heterocycle, is a common feature in many biologically active molecules and natural products, including vitamins like niacin and vitamin B6. nih.gov Its electron-deficient nature allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. evitachem.com Pyridine derivatives have demonstrated a broad range of pharmacological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. pharmaffiliates.com

The piperidine ring, a saturated heterocycle, is one of the most ubiquitous scaffolds in medicinal chemistry. nih.govmdpi.com Its conformational flexibility allows it to present substituents in well-defined spatial orientations, facilitating optimal interactions with biological macromolecules. evitachem.com This adaptability has been harnessed in the design of drugs targeting the central nervous system (CNS), as well as those with antihistaminic, and analgesic activities. mdpi.com

The combination of these two heterocycles in a single molecule, as seen in N-(Piperidin-4-ylmethyl)pyridin-2-amine, offers a versatile platform for the development of novel therapeutic agents with potentially unique pharmacological profiles.

Overview of Research Directions for this compound

Academic research on this compound and its analogues is primarily focused on its potential as a scaffold for the development of targeted therapies. The core structure allows for systematic modifications to explore structure-activity relationships (SAR) and optimize potency and selectivity for various biological targets.

Key research directions include:

Synthesis and Derivatization: The synthesis of this compound is often achieved through multi-step organic reactions, with common methods including reductive amination and nucleophilic substitution. evitachem.com Researchers are actively exploring new synthetic routes and derivatization strategies to create libraries of related compounds for biological screening. nih.govevitachem.com

Enzyme Inhibition: A significant area of investigation is the potential for derivatives of this compound to act as enzyme inhibitors. For instance, related structures have been evaluated as inhibitors of cyclin-dependent kinases (CDK4 and CDK6) for anticancer applications, and as inhibitors of inducible nitric oxide synthase (iNOS). nih.govacs.org

Receptor Binding: The piperidine moiety, in particular, suggests potential interactions with various receptors in the central nervous system. evitachem.com Studies on related compounds have explored their affinity for sigma receptors, which are implicated in neurological disorders. nih.gov

Anticancer and Anti-angiogenic Studies: Research has also extended to evaluating the anticancer potential of derivatives. Some studies have focused on their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. acs.org Furthermore, investigations into the anti-angiogenic properties of related compounds have been conducted, exploring their ability to disrupt the formation of new blood vessels, a critical process in tumor growth. researchgate.net

The following table provides a summary of the key research areas and findings related to this compound and its analogues.

| Research Area | Key Findings |

| Synthesis | Commonly synthesized via reductive amination or nucleophilic substitution. evitachem.com |

| Enzyme Inhibition | Derivatives show potential as inhibitors of CDK4/6 and iNOS. nih.govacs.org |

| Receptor Binding | Related compounds exhibit affinity for sigma receptors. nih.gov |

| Anticancer Activity | Derivatives have been shown to inhibit cancer cell proliferation. acs.org |

| Anti-angiogenic Activity | Some analogues have demonstrated the ability to inhibit angiogenesis in in-vivo models. researchgate.net |

Properties

IUPAC Name |

N-(piperidin-4-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10/h1-3,6,10,12H,4-5,7-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZVOFVCTIUPSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619983 | |

| Record name | N-[(Piperidin-4-yl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302338-97-2 | |

| Record name | N-[(Piperidin-4-yl)methyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Piperidin 4 Ylmethyl Pyridin 2 Amine and Its Analogues

General Synthetic Strategies for Piperidine (B6355638) and Pyridine (B92270) Derivatives

The formation of the piperidine ring and its linkage to a pyridine ring can be achieved through several general synthetic routes.

A primary and widely used method for synthesizing piperidines is the hydrogenation of pyridine precursors. nih.govresearchgate.net This can be achieved through various catalytic systems under different conditions.

Catalytic Hydrogenation: This method involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst. asianpubs.org Commonly used catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). asianpubs.orgresearchgate.net Reactions are often conducted under pressure and can be performed at room temperature. asianpubs.org For instance, substituted pyridines can be hydrogenated using PtO₂ as a catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure to yield the corresponding piperidine derivatives. asianpubs.orgresearchgate.net

Transfer Hydrogenation: This approach utilizes a hydrogen donor molecule instead of hydrogen gas. A notable example is the use of a formic acid/triethylamine mixture as the hydrogen source with a rhodium catalyst. dicp.ac.cn This method can be applied to the reduction of N-benzylpyridinium salts to piperidine derivatives. dicp.ac.cn

Electrocatalytic Hydrogenation: A more recent and sustainable approach involves the electrochemical hydrogenation of pyridines. researchgate.netnih.gov This method can be performed at ambient temperature and pressure, using a membrane electrode assembly with a carbon-supported rhodium catalyst, and avoids the need for high-pressure hydrogen gas or acidic additives. researchgate.netnih.gov

Table 1: Comparison of Hydrogenation Approaches for Piperidine Synthesis

| Method | Catalyst/Reagents | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation | PtO₂, Pd/C, Rh/C, H₂ gas | High pressure (50-70 bar), room temperature | Well-established, versatile | Requires high-pressure equipment |

| Transfer Hydrogenation | [RhCp*Cl₂]₂, HCOOH/NEt₃ | In situ catalyst generation | Avoids H₂ gas, potential for asymmetry | May require specific pyridinium (B92312) salts |

| Electrocatalytic Hydrogenation | Rh/C, water | Ambient temperature and pressure | Sustainable, mild conditions | Newer technology, may have scalability considerations |

Intramolecular cyclization is another powerful strategy for constructing the piperidine ring from acyclic precursors. nih.govorganic-chemistry.org This involves a ring-closing reaction of a linear molecule containing both the nitrogen atom and the necessary carbon chain.

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones can lead to the formation of the piperidine ring. nih.gov

Radical Cyclization: Radical-mediated cyclization of linear amino-aldehydes can be initiated using catalysts like cobalt(II) to form piperidines. nih.gov Another approach involves the 1,6-hydrogen atom transfer in radical cyclization. nih.gov

Metal-Catalyzed Cyclization: Palladium catalysts can be used in intramolecular hydroamination of unactivated alkenes to form piperidines at room temperature. organic-chemistry.org Similarly, gold(I) catalysts can promote the intramolecular hydroamination of allenes to yield vinyl piperidines. organic-chemistry.org

Aza-Michael Reaction: The intramolecular aza-Michael reaction (IMAMR) is a useful method for piperidine synthesis, which can be promoted by bases like TBAF or catalyzed by N-heterocyclic carbenes (NHCs) to achieve good enantioselectivity. nih.gov

The formation of the bond between a pre-existing piperidine ring and a pyridine ring is often achieved through metal-catalyzed cross-coupling reactions. tandfonline.com These reactions are fundamental in synthesizing N-arylpiperidines.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a widely used method for forming C-N bonds between aryl halides (or triflates) and amines, including piperidine. tandfonline.com

Ullmann Condensation: This is a copper-catalyzed reaction that couples an aryl halide with an amine. tandfonline.comnih.gov Modern variations of this reaction can be promoted by ligands such as α-benzoin oxime, allowing for the coupling of (hetero)aryl halides with various N-nucleophiles, including piperidine, under milder conditions. nih.gov

Other Metal-Catalyzed Couplings: Other transition metals like rhodium, iridium, ruthenium, and cobalt have also been employed in cross-coupling reactions to synthesize N-aryl-2-aminopyridines. researchgate.netrsc.org These methods often take advantage of a directing group on the 2-aminopyridine (B139424) to facilitate the reaction. researchgate.netrsc.org

Table 2: Metal-Catalyzed Coupling Reactions for Pyridine-Piperidine Linkage

| Reaction | Metal Catalyst | Ligands (Examples) | Key Features |

| Buchwald-Hartwig Amination | Palladium | Phosphine-based ligands | Broad substrate scope, high efficiency |

| Ullmann Condensation | Copper | α-Benzoin oxime, various N,O-ligands | Inexpensive catalyst, good for heteroaryl halides |

| Other Cross-Couplings | Rhodium, Iridium, Ruthenium, Cobalt | Various | Can offer different reactivity and selectivity |

Specific Synthesis Routes for N-(Piperidin-4-ylmethyl)pyridin-2-amine

The synthesis of the target molecule, this compound, can be accomplished through specific multi-step sequences.

A common approach involves the use of pre-functionalized piperidine and pyridine building blocks that are then coupled together. For a related compound, (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine, a multi-step synthesis involving reductive amination has been described. evitachem.com A similar strategy can be envisioned for the target compound.

A potential synthetic route could start with commercially available 4-formylpiperidine and 2-aminopyridine derivatives. The synthesis might proceed via reductive amination, where the aldehyde group of the piperidine precursor reacts with the amino group of the pyridine precursor in the presence of a reducing agent to form the desired methylene (B1212753) bridge and the C-N bond.

A direct approach involves the reaction of a piperidine derivative with a pyridine scaffold. One general strategy for synthesizing N-(hetero)arylpiperidines utilizes Zincke imine intermediates. acs.orgchemrxiv.org This method involves a pyridine ring-opening and ring-closing sequence. acs.orgchemrxiv.org

Another relevant method is the reaction of amines with activated pyridine derivatives. For example, 2-aminopyridines can be synthesized by reacting amines with dihydrothiazolopyridinium salts under mild conditions. nih.gov This suggests that a piperidin-4-ylmethylamine derivative could potentially react with an activated pyridine species to form the target compound.

A plausible synthesis could involve the reaction of piperidine-4-carboxaldehyde with 2-aminopyridine under reductive amination conditions. This would involve the initial formation of an imine intermediate, which is then reduced in situ to the final product.

Preparation of Salt Forms, e.g., this compound Hydrochloride

The conversion of this compound into its salt form, typically the hydrochloride salt, is a standard procedure to improve the compound's stability and aqueous solubility. evitachem.com This enhancement of physicochemical properties is critical for its handling, formulation, and subsequent biological evaluation.

The general method for preparing an acid addition salt involves reacting the free base form of the amine with a suitable acid. In the case of the hydrochloride salt, the free base of this compound is dissolved in an appropriate organic solvent, such as methanol (B129727) or isopropanol. Subsequently, a solution of hydrochloric acid (HCl), often in a solvent like diethyl ether or isopropanol, is added to the amine solution. The reaction typically results in the precipitation of the hydrochloride salt, which can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. For instance, reacting the free amine with bases can regenerate it from its hydrochloride salt. evitachem.com The formation of the salt is an acid-base reaction where the basic nitrogen atoms of the piperidine and/or pyridine rings are protonated. evitachem.comgoogle.com

Synthesis of Derivatized this compound Analogues

The structural scaffold of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues. These derivatives are synthesized to explore structure-activity relationships (SAR) by systematically altering different parts of the molecule. Key strategies focus on introducing various substituents to the pyridine ring, functionalizing the piperidine moiety, and creating hybrid structures.

Introduction of Halogen and Other Substituents on the Pyridine Moiety

Modifying the pyridine ring of this compound is a common strategy to modulate the electronic properties, lipophilicity, and metabolic stability of the molecule. evitachem.com Various substituents, including halogens, alkyl groups, and others, can be introduced onto the pyridine core.

One prevalent method involves starting the synthesis with an already substituted pyridine derivative. For example, using a halogenated 2-aminopyridine in a reductive amination reaction with a suitable piperidine-4-carboxaldehyde derivative is a direct approach. evitachem.comgoogle.com Nucleophilic substitution reactions on pyridine rings bearing leaving groups like halogens are also employed. evitachem.com A patent describes the synthesis of derivatives with fluorine, chlorine, or methyl groups on the pyridine ring. google.com For instance, the synthesis of (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride utilizes a 4-methyl-pyridine precursor. evitachem.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of substituents onto the pyridine ring, although specific application to this exact molecule is part of broader synthetic strategies for pyridine functionalization. mdpi.com

Table 1: Examples of Substituents Introduced on the Pyridine Moiety

| Substituent | Position on Pyridine Ring | Synthetic Strategy Mentioned | Reference |

| Methyl | 4 | Reductive amination with 4-methyl-pyridine derivative | evitachem.com |

| Chlorine | Multiple | Use of chlorinated pyridine precursors | google.com |

| Fluorine | Multiple | Use of fluorinated pyridine precursors | google.com |

| Prop-1-enyl | 6 | Wittig or related olefination on a 6-formylpyridine derivative followed by deprotection | nih.gov |

| 2-Fluoropropyl | 6 | Nucleophilic substitution on a protected 6-(2-hydroxypropyl)pyridine derivative | nih.gov |

| Methoxy (B1213986) | Multiple | O-alkylation of a corresponding hydroxypyridine derivative | nih.gov |

Modifications and Functionalization of the Piperidine Ring

The piperidine ring is another key site for structural modification, offering opportunities to influence the compound's conformation, basicity, and interactions with biological targets. Functionalization can occur at the piperidine nitrogen or at the carbon atoms of the ring.

N-Functionalization: The secondary amine of the piperidine ring is readily functionalized. evitachem.com

Alkylation: The nitrogen can be alkylated to introduce various alkyl or substituted alkyl groups. evitachem.com

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates can yield amides, sulfonamides, and ureas, respectively. A patent details the preparation of a derivative by reacting the piperidine nitrogen with 3,4-dichlorobenzoyl chloride. google.com Similarly, N-methyl-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridin-2-amine is synthesized through acylation. evitachem.com

Reductive Amination: The piperidine nitrogen can be reacted with aldehydes or ketones in the presence of a reducing agent to introduce N-alkyl groups. researchgate.net

C-H Functionalization: Direct functionalization of the piperidine ring's C-H bonds is a more advanced strategy. Rhodium-catalyzed C-H insertion reactions, for example, can be used to introduce substituents at specific positions (C2, C3, or C4), with the site-selectivity often controlled by the choice of catalyst and the nitrogen protecting group. nih.gov

Synthesis from Functionalized Piperidines: A common approach is to begin the synthesis with a pre-functionalized piperidine ring. For instance, a reductive amination reaction can be performed between 2-aminopyridine and a piperidine-4-aldehyde that already contains substituents on the ring. researchgate.net The synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an epoxide precursor, which can then be elaborated. researchgate.net

Table 2: Examples of Piperidine Ring Modifications

| Modification Type | Reagents/Method | Resulting Functional Group | Reference |

| N-Acylation | 3,4-Dichlorobenzoyl chloride | N-Aroyl | google.com |

| N-Acylation | Pyridine-4-carbonyl chloride | N-Aroyl | evitachem.com |

| N-Alkylation | Alkyl halides | N-Alkyl | evitachem.com |

| N-Arylation | 3-methylpyrazine derivative | N-Aryl | evitachem.com |

| C-H Functionalization | Rhodium catalysts, diazo compounds | C-Alkyl/Arylacetate | nih.gov |

| Ring-opening | Epoxide ring-opening with an amine | 3-substituted-4-amino | researchgate.net |

Hybridization Strategies with Other Bioactive Scaffolds

Hybridization involves covalently linking the this compound scaffold to other known bioactive molecules or pharmacophores. The goal of this strategy is to create new chemical entities with potentially synergistic or multi-target activity, improved selectivity, or enhanced pharmacokinetic properties. researchgate.netnih.gov

The piperidine-pyridine core serves as a versatile linker or foundational element in these hybrids. The piperidine nitrogen is a common attachment point for other molecular fragments.

Hybridization with Heterocycles: The scaffold can be linked to other heterocyclic systems known for their biological relevance, such as purines, pyrimidines, or pyrazines. researchgate.netmdpi.com For example, a purine (B94841) core can be connected via a functionalized piperidine linker. nih.gov In a specific instance, a 3-methylpyrazine moiety was attached to the piperidine nitrogen to create N-methyl-N-[1-(3-methylpyrazin-2-yl)piperidin-4-yl]pyridin-2-amine. evitachem.com Similarly, pyrimidine-containing hybrids have been synthesized, where the piperidine ring is coupled to a pyrimidine (B1678525) derivative. evitachem.comresearchgate.net

Hybridization with Aromatic Groups: As seen in the modification of the piperidine ring, attaching aroyl groups like 3,4-dichlorobenzoyl represents a form of hybridization with a substituted phenyl scaffold. google.com

These strategies merge the structural features of this compound with those of other pharmacologically active classes, aiming to produce novel compounds with unique biological profiles. mdpi.com

Chemical Reactivity and Transformations of N Piperidin 4 Ylmethyl Pyridin 2 Amine

Fundamental Chemical Reactions of the Core Structure

The core structure of N-(Piperidin-4-ylmethyl)pyridin-2-amine can undergo several fundamental chemical reactions, including oxidation, reduction, and nucleophilic substitution, which alter the foundational rings.

The nitrogen atoms within this compound are susceptible to oxidation. The tertiary nitrogen of the piperidine (B6355638) ring can be oxidized to form the corresponding N-oxide. evitachem.com This transformation is common for piperidine derivatives and can be achieved using various oxidizing agents. For instance, studies on related piperidine compounds have utilized reagents like hydrogen peroxide with catalysts to yield N-oxyl radicals. researchgate.net While specific studies on this compound are not detailed, the formation of an N-oxide on the piperidine nitrogen is a highly probable oxidation pathway. evitachem.com The nitrogen atoms of the pyridine (B92270) ring are generally less susceptible to oxidation than the aliphatic piperidine nitrogen, but under strong oxidizing conditions, formation of a pyridine-N-oxide could also occur.

The piperidine ring of the molecule is a fully saturated, and therefore reduced, heterocycle. However, the pyridine ring is aromatic and can undergo reduction under specific conditions. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C) or using reagents such as sodium in ethanol, is a standard method for reducing pyridine rings to piperidines. uoanbar.edu.iqresearchgate.netorganic-chemistry.org Applying these conditions to this compound would likely result in the reduction of the pyridine ring, yielding N-((piperidin-4-yl)methyl)piperidin-2-amine, a compound featuring two piperidine rings. The use of ammonium (B1175870) formate (B1220265) with a palladium catalyst is another mild and efficient system for the reduction of pyridine N-oxides to piperidines, which could be adapted for the direct reduction of the pyridine ring. researchgate.net

The chemical structure of this compound presents two primary sites for nucleophilic substitution: the pyridine ring and the piperidine nitrogen.

Pyridine Ring: The pyridine ring is electron-deficient and reactive towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. uoanbar.edu.iqyoutube.com The presence of the amino group at the 2-position influences this reactivity. While the amino group itself is not a typical leaving group, substitution reactions can occur on other positions of the ring if suitable leaving groups (e.g., halogens) are present. For instance, in related 2-aminopyridine (B139424) structures, other substituents can be displaced by strong nucleophiles. researchgate.net The reaction proceeds via a stable intermediate where the negative charge is accommodated by the electronegative ring nitrogen. youtube.com

Piperidine Nitrogen: The secondary amine nitrogen of the piperidine ring is nucleophilic and can readily undergo substitution reactions. evitachem.com Alkylation, for example, allows for the introduction of further functional groups onto this nitrogen, expanding the molecular scaffold. evitachem.com This reactivity is typical for secondary amines and is a common strategy in medicinal chemistry for modifying the properties of piperidine-containing compounds.

Derivatization Reactions for Diverse Functional Group Introduction

The two secondary amine groups—one on the piperidine ring and the exocyclic amine attached to the pyridine ring—are key handles for derivatization. These sites allow for the introduction of a wide array of functional groups through reactions such as acylation, alkylation, and arylation.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming new C-N bonds. evitachem.commdpi.com This reaction could be applied to the 2-amino group of the pyridine moiety to introduce various aryl or heteroaryl substituents. mdpi.com Similarly, the piperidine nitrogen can be targeted. For example, reductive amination is a versatile method for modifying piperidine amines, allowing for the introduction of additional groups. evitachem.com The table below summarizes key derivatization reactions applicable to this scaffold.

| Reaction Type | Reagent/Catalyst Examples | Functional Group Introduced | Target Site |

| N-Arylation | Aryl halides, Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | Aryl group | Pyridine 2-amino group |

| N-Alkylation | Alkyl halides, Base (e.g., K₂CO₃) | Alkyl group | Piperidine nitrogen, Pyridine 2-amino group |

| Acylation | Acyl chlorides, Acid anhydrides | Acyl group | Piperidine nitrogen, Pyridine 2-amino group |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)₃) | Substituted alkyl group | Piperidine nitrogen |

These derivatization strategies are crucial in fields like medicinal chemistry, where fine-tuning of a molecule's structure is necessary to optimize its biological activity. evitachem.commdpi.com

Reactivity Profiles under Various Reaction Conditions

The reactivity and stability of this compound are influenced by the reaction environment. Generally, the compound is stable under standard laboratory conditions, but its reactivity can be modulated by factors such as pH, temperature, and the presence of a catalyst. evitachem.com

Many synthetic transformations, particularly those involving sensitive reagents or intermediates, are best performed under an inert atmosphere (e.g., nitrogen or argon) to prevent undesirable oxidation. evitachem.com The basicity of the nitrogen atoms means the compound's charge state is pH-dependent. In acidic conditions, the amine groups will be protonated, forming a salt. The hydrochloride salt form, for instance, is often used to improve solubility and stability. evitachem.com This protonation can, however, deactivate the molecule towards certain electrophilic reactions while potentially facilitating others.

The reaction conditions reported for derivatizing similar structures provide insight into the compound's reactivity profile. For example, N-arylation reactions often require elevated temperatures (refluxing toluene) and the presence of a strong base and a palladium catalyst, indicating that significant activation is needed for this transformation. mdpi.com Conversely, other reactions may proceed under milder conditions.

| Condition | Effect on Reactivity/Stability | Example Reaction |

| Acidic pH | Protonation of amines, increased solubility, potential deactivation of nucleophilicity. | Formation of hydrochloride salts. evitachem.com |

| Basic pH | Deprotonation of amines, increased nucleophilicity. | N-alkylation with alkyl halides using K₂CO₃. mdpi.com |

| Elevated Temperature | Provides activation energy for reactions like C-N bond formation. | Buchwald-Hartwig amination in refluxing toluene. mdpi.com |

| Inert Atmosphere | Prevents oxidation of sensitive functional groups. | General synthetic procedures. evitachem.com |

| Catalysis | Enables or accelerates reactions (e.g., cross-coupling). | Palladium-catalyzed N-arylation. mdpi.com |

Understanding these profiles is essential for designing successful synthetic routes to new derivatives of this compound.

Biological Activities and Pharmacological Potential of N Piperidin 4 Ylmethyl Pyridin 2 Amine Derivatives

Investigation of Anticancer Activity

The dysregulation of cellular processes like proliferation, apoptosis, and cell cycle progression is a hallmark of cancer. nih.gov Pyridine (B92270) and pyrimidine (B1678525) derivatives, in particular, are foundational structures in many FDA-approved anticancer drugs and continue to be promising scaffolds in cancer research. arabjchem.org Derivatives based on the N-(Piperidin-4-ylmethyl)pyridin-2-amine structure have demonstrated significant potential in targeting various mechanisms of cancer progression.

A primary strategy in anticancer drug development is the inhibition of cancer cell growth and the induction of programmed cell death, or apoptosis. Several studies have highlighted the potent antiproliferative effects of this compound derivatives across a range of human cancer cell lines.

For instance, a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which share the core aminopyridine structure, have shown potent antiproliferative activity against cancers of the breast, colon, pancreas, and prostate, as well as leukemia and melanoma. nih.gov Similarly, another study on 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives found that the lead compound effectively inhibited cell proliferation. This inhibition was directly linked to the induction of cellular apoptosis. researchgate.net Further research into related picolinamide (B142947) derivatives also demonstrated significant inhibition of cancer cell growth, leading to both apoptosis and necrosis in tumor models. mdpi.com The ability of these compounds to trigger apoptosis is a crucial attribute, as it ensures the selective elimination of cancer cells. researchgate.netmdpi.com

Table 1: Antiproliferative Activity of Selected Pyridine/Pyrimidine Derivatives

| Compound Class | Cancer Cell Lines Inhibited | Observed Effect | Reference |

|---|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Leukemia, Breast, Colon, Ovary, Pancreas, Prostate | Potent antiproliferative activity | nih.gov |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | Not specified | Inhibition of cell proliferation, induction of apoptosis | researchgate.net |

| 4-(4-Formamidophenylamino)-N-methylpicolinamides | HepG2 (Liver), HCT116 (Colon) | Inhibition of proliferation, induction of apoptosis and necrosis | mdpi.com |

| Pyridine-chalcone analogues | H22 xenograft models | Anticancer, G2/M phase inhibition | arabjchem.org |

The phosphatidylinositol-3 kinase (PI3K)-Akt signaling pathway is a critical regulator of cell proliferation, growth, and survival. nih.gov Its frequent deregulation in various cancers makes it a prime target for therapeutic intervention. nih.govresearchgate.net Piperidine (B6355638) derivatives have been successfully developed as potent inhibitors of this pathway.

Research has led to the discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and selective inhibitors of Akt (also known as Protein Kinase B). nih.gov These compounds function as ATP-competitive inhibitors, effectively blocking the signaling cascade that promotes cell survival and proliferation. nih.gov The activation of the PI3K/Akt pathway is crucial for mediating insulin's role in glucose metabolism, and its dysregulation is linked to cancer. nih.gov By targeting key kinases like Akt within this pathway, piperidine-based inhibitors can suppress downstream signals that drive tumor growth. nih.gov

The cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled cell division. Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from replicating. nih.gov The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are key regulators of the G1 and G2/M checkpoints of the cell cycle. nih.govnih.gov

Studies on pyridine derivatives have shown their ability to induce cell cycle arrest by modulating these pathways. Certain anticancer pyridines have been found to upregulate the expression of p53 and p21, leading to cell cycle arrest in the G2/M phase. nih.gov In a related study, piperazine (B1678402) derivatives of ciprofloxacin (B1669076) were shown to cause G2/M arrest through a p53/p21-dependent mechanism. researchgate.net The inhibition of cyclin-dependent kinases (CDKs) by specific inhibitors also engages this pathway; the CDK4/6-Retinoblastoma (RB) pathway is associated with the p53 signaling pathway through the transcription of p21. nih.gov This demonstrates that this compound derivatives can halt cancer cell proliferation by interfering with crucial cell cycle checkpoints.

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key enzymes that, when complexed with cyclin D, drive the cell's progression from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. nih.gov The hyperactivation of the cyclin D-CDK4/6 complex is a common event in many cancers, leading to uncontrolled proliferation. nih.gov Therefore, selective inhibition of CDK4/6 is a validated and effective strategy for cancer treatment. nih.govresearchgate.net

A novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have been identified as highly potent and selective inhibitors of CDK4 and CDK6. acs.org These compounds have demonstrated remarkable efficacy in halting the growth of various cancer cells, including melanoma. nih.gov Mechanistically, the inhibition of CDK4/6 by these derivatives prevents the phosphorylation of the Retinoblastoma (RB) protein, which in turn leads to the arrest of cells in the G1 phase of the cell cycle. acs.org For example, one such derivative caused an accumulation of 85% of MV4-11 leukemia cells in the G1 phase, compared to 61% in untreated cells. acs.org This targeted action provides a powerful mechanism for suppressing tumor growth. nih.govresearchgate.net

Table 2: Activity of N-(Pyridin-2-yl)pyrimidin-2-amine Derivatives as CDK4/6 Inhibitors

| Compound Series | Target Kinases | Mechanism of Action | Cellular Effect | Reference |

|---|---|---|---|---|

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4, CDK6 | Highly potent and selective inhibition | G1 phase cell cycle arrest, potent antiproliferative activity | nih.gov, acs.org |

| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | CDK6, CDK9 | Dual inhibition | Cell cycle blockage, induction of apoptosis | researchgate.net |

Antimicrobial and Antiviral Properties

Beyond their anticancer effects, piperidine and pyridine derivatives are being explored for their potential to combat infectious diseases. The structural features of these compounds make them suitable candidates for interacting with microbial and viral targets. evitachem.com

The search for new antiviral agents is critical for managing viral infections. Piperidine derivatives are recognized for their potential biological activities, including antiviral properties. evitachem.com Research into related scaffolds has yielded promising results.

A study on 1H-pyrazolo[3,4-b]pyridine derivatives, which included compounds with a (methylpyridin-2-yl)amino moiety, demonstrated significant antiviral activity. researchgate.net These derivatives were tested against several viruses, including Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). Certain compounds exhibited notable efficacy with low half-maximal effective concentration (EC50) values, and importantly, they did not show toxicity to the host Vero cells. researchgate.net This highlights the potential of using the this compound framework to develop new antiviral therapies. evitachem.comnih.gov

Table 3: Antiviral Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives

| Compound | Virus | EC50 (µM) | Reference |

|---|---|---|---|

| 2d | HSV-1 | 6.8 | researchgate.net |

| 3f | MAYV | 2.2 | researchgate.net |

| 3a | VSV | 4.8 | researchgate.net |

| 3c | VSV | 0.52 | researchgate.net |

Assessment of Antimicrobial Efficacy

Derivatives of piperidin-4-one, a related structural class, have been investigated for their potential as antimicrobial agents. Studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria. yu.edu.jobiomedpharmajournal.org For instance, certain 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have demonstrated significant in vitro antibacterial activity, with some compounds showing efficacy comparable to the standard drug ampicillin. biomedpharmajournal.org The introduction of a thiosemicarbazone group to the piperidin-4-one structure was found to enhance antifungal activity. biomedpharmajournal.org

In one study, a novel piperidin-4-one derivative, (Z)-2-((2S,5S)-2-(2-ethoxyphenyl)-5-hydroxy-1-(2-hydroxyethyl)-5-methylpiperidin-4-ylidene)hydrazine-1-carbothioamide, was synthesized and showed greater antimicrobial activity against Staphylococcus aureus (Gram-positive) and Enterobacter sp. (Gram-negative) than its precursor. yu.edu.jo Another area of research involves linking the piperidine ring to other heterocyclic systems, such as 1,3,5-triazine (B166579) and pyrimidine, which has yielded compounds with notable antimicrobial properties. researchgate.net Specifically, derivatives of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide have been identified with significant activity against various microbes. researchgate.net

Table 1: Antimicrobial Activity of Selected Piperidine Derivatives This table is representative of data found in the cited literature for related piperidine compounds, as specific data for this compound derivatives was not available in the search results.

| Compound Type | Test Organism(s) | Activity/Results | Reference |

|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones | Various bacterial strains | Significant antibacterial activity compared to ampicillin. | biomedpharmajournal.org |

| Thiosemicarbazone derivatives of piperidin-4-ones | Various fungal strains | Significant antifungal activity compared to terbinafine. | biomedpharmajournal.org |

| Piperidin-4-one thiosemicarbazone derivative | Staphylococcus aureus, Enterobacter sp. | Higher antimicrobial activity than its precursor compound. | yu.edu.jo |

| Piperidinyl-triazine-benzenesulfonamide derivatives | Various microbial strains | Compounds 3c, 3n, and 3o showed significant activity. | researchgate.net |

Antitubercular Activity Studies

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and piperidine/pyridine derivatives have proven to be a promising area of research. nih.gov Pyridine-2-methylamine derivatives, structurally related to the core compound, have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb), targeting the essential mycolic acid transporter MmpL3. nih.gov

Structure-activity relationship (SAR) studies have revealed that modifications to the pyridine-2-methylamine scaffold can yield compounds with high activity against the Mtb H37Rv strain and clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov For example, combining an N-8-azaspiro nih.govanadolu.edu.trdecyl group at one position with a 4-biphenyl group at another resulted in compounds with a minimum inhibitory concentration (MIC) as low as 0.0156 μg/mL. nih.gov Other research has focused on 4-aminopiperidine (B84694) derivatives, although systematic exploration showed that activity was limited, with one norbornenylmethyl-substituted compound showing an MIC of 10 μM against M. tuberculosis. nih.gov Additionally, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against M. tuberculosis located within human macrophages and in biofilm formations. frontiersin.org

Table 2: Antitubercular Activity of Selected Pyridine-2-methylamine and Piperidine Derivatives

| Compound/Series | Target/Strain | Key Findings (MIC) | Reference |

|---|---|---|---|

| Pyridine-2-methylamine-4-aryl (Compound 21) | M. tuberculosis H37Rv | Good activity (MIC = 0.5-1 μg/mL) | nih.gov |

| Pyridine-2-methylamine derivative (Compound 62) | M. tuberculosis H37Rv, MDR/XDR-TB | Potent activity (MIC = 0.016 μg/mL and 0.0039-0.0625 μg/mL, respectively) | nih.gov |

| 4-Aminopiperidine derivative (Compound 1) | M. tuberculosis | Singleton activity (MIC = 10 μM) | nih.gov |

| Piperidin-4-imine derivatives | M. tuberculosis H37Rv | Four compounds showed potent activity (MIC = 6.25 µg/mL) | nih.gov |

| 2,4-disubstituted pyridine derivatives (Compounds 11 & 15) | Intracellular M. tuberculosis | Significant bactericidal activity observed. | frontiersin.org |

Central Nervous System (CNS) Activities

Derivatives of this compound are a rich source of centrally active agents, demonstrating potential in treating a range of neurological and psychiatric disorders.

Serotonin (B10506) (5-HT1A) Receptor Agonism

Aryl-{[4-(pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanones represent a novel structural class of potent and selective serotonin 5-HT1A receptor agonists. mdma.chnih.gov Research has focused on modifying this scaffold to improve oral bioavailability and in vivo efficacy. The introduction of a fluorine atom, particularly at the C-4 position of the piperidine ring, led to derivatives with enhanced and prolonged 5-HT1A agonist activity. mdma.chnih.gov

Certain derivatives, such as 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone (compound 40), bind with high affinity and selectivity to 5-HT1A receptors over dopaminergic D2 and adrenergic α1 receptors. mdma.chnih.gov These compounds have demonstrated potent 5-HT1A agonist activity both in vitro and in vivo. mdma.chnih.gov The serotonergic system is a key target for analgesics, and 5-HT1A receptor agonists are being explored as potential treatments for pain by inhibiting the transmission of nociceptive signals. nih.gov

Table 3: 5-HT1A Receptor Binding Affinity of Selected Derivatives

| Compound | Receptor Binding (Ki, nM) | Selectivity Profile | Reference |

|---|---|---|---|

| Compound 39 (a C-4 fluoro derivative) | High affinity for 5-HT1A | High selectivity vs. D2 and α1 receptors | nih.gov |

| Compound 40 (a C-4 fluoro, 5-Me, 6-Me-amino derivative) | High affinity for 5-HT1A | High selectivity vs. D2 and α1 receptors | nih.gov |

| Compound 46 (a C-4 fluoro derivative) | High affinity for 5-HT1A | High selectivity vs. D2 and α1 receptors | nih.gov |

| Compound 61 (a C-4 fluoro derivative) | High affinity for 5-HT1A | High selectivity vs. D2 and α1 receptors | nih.gov |

Antidepressant Potential through Neurotransmitter Modulation

The potent 5-HT1A receptor agonism exhibited by these derivatives directly translates to significant antidepressant potential. mdma.chnih.gov In preclinical models, such as the forced swimming test in rats, lead compounds demonstrated a more potent and extensive reduction in immobility time compared to the established antidepressant imipramine (B1671792) after a single oral dose. mdma.chnih.gov

Studies on other piperidine derivatives have further elucidated the mechanism of their antidepressant-like effects, showing involvement of both the monoaminergic (serotonin and catecholamines) and opioidergic systems. anadolu.edu.tr For example, the effects of some derivatives were reversed by pre-treatment with a serotonin-depleting agent, while others were affected by a catecholamine-depleting agent, indicating distinct modulatory actions on neurotransmitter systems. anadolu.edu.tr Research on related piperazine derivatives has also shown that antidepressant-like effects can be mediated through the monoaminergic pathway and by increasing levels of brain-derived neurotrophic factor (BDNF). nih.gov

Monoamine Transporter Inhibition

In the quest for multi-target agents for depression, researchers have designed compounds that combine 5-HT1A receptor activity with inhibition of monoamine transporters, such as the serotonin transporter (SERT). mdpi.com While specific data for this compound derivatives as direct monoamine transporter inhibitors is limited in the provided context, the development of dual-acting ligands is a key strategy in modern medicinal chemistry. For instance, research has led to piperidine diphenyl ether derivatives that combine 5-HT1A receptor partial agonism with functional norepinephrine (B1679862) transporter (NET) inhibition, while maintaining selectivity over SERT and the dopamine (B1211576) transporter (DAT). mdpi.com This highlights the potential of the piperidine scaffold in developing compounds that modulate monoamine reuptake.

Cholinesterase and Monoamine Oxidase Dual Inhibition

Derivatives incorporating the piperidine-pyridine framework have been explored as multi-target-directed ligands for neurodegenerative diseases like Alzheimer's disease. This involves the dual inhibition of cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). nih.govnih.gov

One study identified a polyfunctionalized pyridine, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, as a potent dual inhibitor of AChE and BChE. nih.gov Another line of research, based on the structure of donepezil, has produced hybrids containing a 1-benzylpiperidin-4-yl moiety linked to an indole (B1671886) structure. nih.govresearchgate.net These compounds have been identified as potent dual inhibitors of both cholinesterases and monoamine oxidases. nih.gov SAR studies revealed that the length of the linker chain between the piperidine and indole moieties is crucial for activity and selectivity. acs.org Specifically, a two-carbon linker (n=2) often results in the most potent dual inhibition of both MAO-A and MAO-B. acs.org

Anti-inflammatory Effects

Derivatives of the this compound scaffold have demonstrated notable anti-inflammatory properties. The structural design of these compounds, particularly piperidine-pyridine hybrids, allows them to interact with key targets in inflammatory cascades. For instance, compounds like (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine hydrochloride have been studied for their potential to suppress anti-inflammatory cytokines, with activity observed in the nanomolar range (1 nM - 500 nM). evitachem.com The protonated piperidine nitrogen in such molecules can form ionic bonds with aspartate residues within the catalytic domains of kinases involved in inflammation. evitachem.com Furthermore, the pyridine moiety can engage in hydrophobic interactions within allosteric binding pockets of these targets. evitachem.com Research into related heterocyclic compounds, such as those incorporating pyrimidine and piperazine rings, has also shown significant anti-inflammatory and analgesic activities. researchgate.net

Enzyme Inhibition and Receptor Modulation

The versatility of the this compound framework allows for its adaptation to inhibit various enzymes and modulate receptor activity, highlighting its significance in medicinal chemistry.

Broad-Spectrum Enzyme Inhibition (e.g., Proteases, Kinases)

The this compound scaffold is a key component in the design of various kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov

Protein Kinase B (PKB/Akt) Inhibition : A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has been developed as potent and selective inhibitors of PKB. nih.gov These compounds act as ATP-competitive inhibitors. nih.gov Optimization of this series led to compounds with nanomolar inhibitory concentrations and significant selectivity for PKB over the related PKA kinase. nih.gov For example, the 2,6-dichloro substituted analog showed an IC₅₀ of 20 nM for PKBβ and was 165-fold selective over PKA. nih.gov

Polo-like Kinase 4 (PLK4) Inhibition : Utilizing an aminopyrimidine core, which is related to the pyridin-2-amine structure, researchers have designed potent inhibitors of PLK4, a key regulator of centriole duplication and a target in cancer therapy. nih.gov

Other Kinase Inhibition : Derivatives such as 2-amino-4-(1-piperidine) pyridine have been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are relevant in non-small cell lung cancer. nih.gov Additionally, various patents describe 6-[4-(1H-imidazol-2-yl) piperidin-1-yl] pyrimidin-4-amine derivatives as modulators of kinase activity. google.com

Below is a table summarizing the kinase inhibitory activity of selected this compound derivatives and related compounds.

| Compound Class/Derivative | Target Kinase(s) | Key Findings |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | PKB (Akt) | Potent, selective, and orally bioavailable ATP-competitive inhibitors. nih.gov The 2,6-dichloro analog had a PKBβ IC₅₀ of 20 nM and 165-fold selectivity over PKA. nih.gov |

| Pyrimidin-2-amine derivatives | PLK4 | Designed as potent inhibitors for cancer therapy. nih.gov Compound 8h showed an IC₅₀ of 0.003 µM against PLK4. nih.gov |

| 2-Amino-4-(1-piperidine) pyridine derivatives | ALK, ROS1 | Developed as dual inhibitors to overcome clinical resistance. nih.gov |

| 6-[4-(1H-imidazol-2-yl) piperidin-1-yl] pyrimidin-4-amine derivatives | Various Kinases | Patented as modulators of kinase activity for treating hyperproliferative diseases. google.com |

Receptor Binding Studies (Agonist/Antagonist Modulations)

The structural features of this compound derivatives make them suitable candidates for modulating various G-protein coupled receptors (GPCRs) and other receptor systems.

Serotonin 5-HT1A Receptor Agonism : A series of aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives were identified as selective and potent 5-HT1A receptor agonists. nih.gov Modifications, such as adding a fluorine atom to the piperidine ring, enhanced oral activity. nih.gov The compound 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone) proved to be a particularly potent 5-HT1A agonist both in vitro and in vivo. nih.gov

Sigma (σ) Receptor Binding : Polyfunctionalized pyridines containing a 1-benzylpiperidin-4-yl moiety linked to the pyridine ring have shown high affinity for sigma receptors. nih.gov Specifically, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile exhibited a high affinity for the σ₁ receptor (Kᵢ = 1.45 nM) and was 290-fold selective over the σ₂ subtype. nih.gov Sigma receptors are targets for treating neurological disorders, including neuropathic pain. nih.gov

Dopamine D₂ Receptor Modulation : The piperidine-pyridine hybrid structure has been noted for its potential to modulate dopaminergic pathways through D₂ receptor interactions, with binding affinities observed from 2 nM to 200 nM. evitachem.com

A₂B Adenosine (B11128) Receptor Antagonism : While slightly different in structure, N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines have been identified as potent and selective A₂B adenosine receptor antagonists. researchgate.net This indicates that the aminopyridine/aminopyrimidine scaffold is a viable starting point for developing receptor antagonists. researchgate.net

The table below summarizes the receptor modulation activities of these derivatives.

| Derivative Class | Target Receptor | Activity |

| Aryl-{[4-(pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanones | Serotonin 5-HT1A | Potent and selective agonists with improved oral bioavailability upon fluorination. nih.gov |

| 2-Amino-6-(N-benzylpiperidino)pyridine-3,5-dicarbonitriles | Sigma (σ) Receptors | High affinity for σ₁ receptors (Kᵢ = 1.45 nM) and high selectivity over σ₂ receptors. nih.gov |

| (4-Methyl-pyridin-2-yl)-piperidin-4-ylmethyl-amine | Dopamine D₂ | Potential for receptor modulation with binding affinities in the low nanomolar range. evitachem.com |

| N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines | A₂B Adenosine Receptor | Potent and selective antagonists (Kᵢ = 17 nM for lead compound). researchgate.net |

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govacs.org MAGL inhibition is a therapeutic strategy for neurodegenerative diseases, inflammation, and pain. nih.govmdpi.com A class of benzylpiperidine-based derivatives has been synthesized as potent and reversible MAGL inhibitors. nih.gov The design of these inhibitors was inspired by combining the 2-(3-(piperidin-4-ylmethyl)phenoxy)-5-(trifluoromethyl)pyridine moiety from a known FAAH inhibitor with an amide phenolic group crucial for MAGL binding. nih.gov This design allows for a strategic hydrogen bond network with key active site residues like Glu53 and His272. nih.govmdpi.com One highly potent derivative, compound 13 from a synthesized series, exhibited an IC₅₀ value of 2.0 nM for MAGL and demonstrated high selectivity over the related enzyme FAAH. acs.org

| Compound/Series | Target Enzyme | IC₅₀ Value | Key Structural Features |

| Benzylpiperidine-based MAGL inhibitors | MAGL | 2.0 nM | A hybrid structure with a piperidin-4-ylmethyl-phenoxy-pyridine moiety and an amide phenolic group for key hydrogen bonding. nih.govacs.org |

| 1-Benzoylpiperidine derivatives | MAGL | 840 nM | A 4-(4-chlorobenzoyl)piperidin-1-yl)(4-hydroxyphenyl)methanone structure, demonstrating reversible inhibition. mdpi.com |

Rho-Associated Kinase (ROCK) Inhibitory Activity

Rho-associated kinase (ROCK) is an enzyme implicated in various diseases, including glaucoma. researchgate.net Inhibitors of ROCK can be beneficial by increasing aqueous humor outflow in the eye. researchgate.net A series of 1H-indazole piperidine derivatives have shown significant in vitro inhibitory activity against ROCK-II. researchgate.net These compounds were designed with a 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl) core structure, modified with 2-hydroxy or 2-amino linkers. researchgate.net For instance, compound SR-1459 demonstrated an IC₅₀ of 13 nM against ROCK-II, while others like SR-715 and SR-899 had IC₅₀ values of 80 nM and 100 nM, respectively. researchgate.net

| Compound Series | Target Enzyme | Representative IC₅₀ Values |

| 1H-Indazole Piperidine and Piperazine Derivatives | ROCK-II | 13 nM (SR-1459), 80 nM (SR-715), 100 nM (SR-899). researchgate.net |

Equilibrative Nucleoside Transporter (ENT) Inhibition

Equilibrative nucleoside transporters (ENTs) are crucial for nucleoside transport across cell membranes and are targets for chemotherapy and adenosine regulation. frontiersin.org A study of analogues of FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) has shed light on the structure-activity relationship for ENT inhibition. frontiersin.org Although based on a triazine core, these compounds feature a piperazin-1-ylmethyl group, which is structurally analogous to the piperidin-4-ylmethyl moiety. The research found that a halogen substitute on the fluorophenyl group attached to the piperazine ring was essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org One of the most potent analogues, compound 3c , acted as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. frontiersin.org

| Compound Class | Target Transporter | Key Findings |

| 4-((4-(fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine Analogues | ENT1, ENT2 | Halogen substitution on the phenyl ring is critical for activity. frontiersin.org Compound 3c was identified as a potent, irreversible, and non-competitive inhibitor of ENT1 and ENT2. frontiersin.org |

Sigma Receptor (σ1/σ2R) Affinity and Selectivity

Derivatives of this compound have been identified as potent ligands for sigma receptors (σR), a unique class of intracellular proteins comprising two subtypes, σ1R and σ2R. nih.gov These receptors are implicated in a variety of neurological conditions, making them attractive targets for therapeutic development. nih.govresearchgate.net Research into this chemical series has revealed significant insights into the structural requirements for high affinity and selectivity at both sigma receptor subtypes.

The piperidine moiety, in particular, has been established as a critical structural feature for achieving high affinity at the σ1 receptor. acs.orgugr.es Studies comparing piperidine-containing compounds to their piperazine analogues demonstrate a substantial increase in σ1R affinity for the piperidine derivatives. acs.orgnih.gov For instance, the replacement of a piperazine core with a piperidine ring in one series led to a dramatic increase in σ1R affinity, with the Ki value dropping from 1531 nM to 3.64 nM. acs.orgugr.es This highlights the piperidine ring as a key element for potent σ1R interaction. ugr.es

Detailed structure-activity relationship (SAR) studies on a series of 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles have further elucidated the structural nuances governing sigma receptor affinity. nih.gov

Influence of Linker Length: The length of the alkyl chain (linker) connecting the 1-benzylpiperidine (B1218667) group to the pyridine ring plays a crucial role in modulating σ1R affinity. nih.gov An increase in the linker length from a direct amino connection (n=0) to an ethylamino (n=2), propylamino (n=3), and butylamino (n=4) group resulted in a progressive increase in affinity for the human σ1 receptor (hσ1R). nih.gov

Effect of Substituents:

N-Methylation: The introduction of a methyl group on the N-(prop-2-yn-1-yl)amino substituent at the C6 position of the pyridine ring can significantly enhance σ1R affinity, particularly when the alkyl linker has a length of n=2. nih.gov For example, this modification increased the affinity of the ethylamino-linked compound (n=2) from a Ki of 7.57 nM to 1.45 nM. nih.gov

C4-Phenyl Substitution: The addition of a phenyl group at the C4 position of the pyridine ring generally has a negative impact on σ1R affinity, especially with longer alkyl linkers (n=3 and n=4). nih.gov

One of the most potent compounds identified in this series is 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5 in the table below). nih.gov This derivative exhibits a very high affinity for the hσ1R with a Ki of 1.45 nM and demonstrates a remarkable 290-fold selectivity over the σ2R subtype. nih.govresearchgate.net This high affinity and selectivity is attributed to the optimal combination of an ethyl linker (n=2), the absence of a C4-phenyl group, and the presence of an N-methylated propargylamine (B41283) group at C6. nih.govcsic.es

Conversely, structural modifications can also shift selectivity towards the σ2R. One derivative, 2-{[(1-benzylpiperidin-4-yl)methyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]-4-phenylpyridine-3,5-dicarbonitrile (Compound 11 in the table), was found to be 2-fold more affine for the rat σ2R than for the hσ1R. nih.gov This change in preference is likely due to the combination of a short linker (n=1), a phenyl group at C4, and an N-methylated propargylamine at C6. nih.gov

The following table summarizes the binding affinities of selected this compound derivatives for sigma-1 and sigma-2 receptors.

Table 1: Sigma Receptor (σ1/σ2R) Binding Affinities of this compound Derivatives

| Compound Number | R¹ | R² | n | hσ₁R Kᵢ (nM) nih.gov | rσ₂R Kᵢ (nM) nih.gov | Selectivity (Kᵢ rσ₂R / Kᵢ hσ₁R) |

|---|---|---|---|---|---|---|

| 1 | H | H | 0 | 29.2 ± 3.1 | >10,000 | >342 |

| 2 | H | H | 2 | 7.57 ± 0.59 | 2,750 ± 210 | 363 |

| 3 | H | H | 3 | 2.97 ± 0.22 | 2,050 ± 150 | 690 |

| 4 | H | H | 4 | 3.97 ± 0.66 | 1,250 ± 110 | 315 |

| 5 | H | Me | 2 | 1.45 ± 0.09 | 421 ± 35 | 290 |

| 6 | H | Me | 3 | 3.05 ± 0.29 | 1,210 ± 100 | 397 |

| 8 | Ph | H | 0 | 27.5 ± 2.5 | 1,840 ± 140 | 67 |

| 9 | Ph | H | 3 | 7.45 ± 0.65 | 5,500 ± 450 | 738 |

| 11 | Ph | Me | 1 | 20.3 ± 1.5 | 10.1 ± 0.8 | 0.5 |

| 12 | Ph | Me | 3 | 10.9 ± 0.9 | 1,980 ± 150 | 182 |

Data presented as mean ± SEM. Binding affinities were determined using radioligand binding assays. nih.gov

Structure Activity Relationship Sar Studies of N Piperidin 4 Ylmethyl Pyridin 2 Amine Analogues

Impact of Substituents on the Pyridine (B92270) Ring Efficacy

The pyridine ring is a key component, capable of engaging in hydrogen bonding and π-stacking interactions with biological targets. evitachem.com Its electronic properties and substitution patterns are pivotal in modulating the biological activity of the entire molecule.

Studies on related pyridine-containing scaffolds have demonstrated a clear correlation between the electronic properties of substituents and activity. For instance, in a series of pyridinophane complexes, substituting the 4-position of the pyridine ring with various functional groups provided a direct way to regulate the electronic properties of the metal center and, consequently, its catalytic activity. nih.gov It was observed that electron-withdrawing groups generally led to higher yields in C-C coupling reactions compared to electron-donating groups. nih.gov This relationship highlights how electronic tuning of the pyridine ring can directly impact reactivity. nih.govresearchgate.net

Similarly, research on NNN pincer-type ligands with substitutions at the 4-position of the pyridine ring showed that electron-donating groups increase the electron density around a coordinated Cu(II) center. nih.gov More electron-withdrawing groups resulted in longer N-pyridine-Cu(II) bond lengths compared to the unsubstituted version, while electron-donating groups led to shorter bond lengths. nih.gov

In the context of N-(Piperidin-4-ylmethyl)pyridin-2-amine analogues, a methyl group at the 4-position of the pyridine ring has been noted to increase lipophilicity, which can enhance penetration of the blood-brain barrier, and provide steric protection against metabolic oxidation. evitachem.com

Table 1: Impact of Pyridine Ring Substituents on Catalytic Activity of Iron(III) Pyridinophane Complexes

| Substituent at 4-Position | Electronic Effect | Catalytic Yield (%) | Source |

|---|---|---|---|

| -NO2 | Strongly Electron-Withdrawing | 58 | nih.gov |

| -Cl | Electron-Withdrawing | 45 | nih.gov |

| -H | Neutral | 38 | nih.gov |

| -OH | Electron-Donating | 32 | nih.gov |

Attaching other heterocyclic rings to the pyridine core can introduce significant changes in biological activity. These appended rings can alter the molecule's polarity, solubility, and ability to form additional interactions with the target protein.

In studies of anti-mycobacterial pyrazolo[1,5-a]pyrimidin-7-amines, which feature a substituted pyridylmethylamine side chain, the introduction of a morpholine (B109124) ring at the 4'-position of a phenyl group resulted in a derivative with excellent inhibitory activity and low toxicity towards mammalian cells. mdpi.com This highlights the potential of heterocyclic substituents to enhance both potency and safety profiles. mdpi.com

However, the nature of the heterocyclic substituent matters. For example, during the hydrogenation of substituted pyridines, 2-furyl or 2-thienyl substituents were found to undergo ring-opening, which would drastically alter the compound's structure and likely its biological activity. mdpi.com

Influence of Piperidine (B6355638) Ring Modifications on Biological Activity

The piperidine ring is a prevalent structural motif in pharmaceuticals, valued for its ability to introduce a basic nitrogen center and a defined three-dimensional structure. mdpi.comresearchgate.netwikipedia.org Modifications to this ring are a key strategy for optimizing the pharmacological profile of this compound analogues.

The piperidine ring typically adopts a chair conformation, which can place substituents in either axial or equatorial positions. wikipedia.org The stereochemistry of these substituents can have a profound effect on how the molecule interacts with its biological target.

The synthesis of piperidine derivatives often employs stereoselective methods to control the configuration of the final product. Techniques such as diastereoselective cis-hydrogenation of multi-substituted pyridines and enantioselective cyclization reactions are utilized to produce specific stereoisomers. mdpi.com The ability to generate specific diastereomers is crucial, as different spatial arrangements of substituents can lead to significant differences in biological activity. For example, in the synthesis of 2,4-disubstituted piperidines, the choice of reagents can enhance diastereoselectivity. organic-chemistry.org The preference for an equatorial conformation is generally observed, though this can be influenced by the solvent environment. wikipedia.org

The linker connecting the piperidine and pyridine rings is critical for establishing the correct orientation and distance between these two key pharmacophoric elements. The length and flexibility of this linker determine the molecule's ability to adopt the optimal conformation for binding to its target. evitachem.com

In the parent compound, a methylene (B1212753) bridge (-CH₂-) connects the piperidine ring at position 4 to the amine nitrogen, which is in turn bonded to the pyridine ring. This methylene group provides a degree of conformational flexibility, allowing the molecule to adapt to the topology of a binding site with minimal energetic penalty. evitachem.com In a related class of inhibitors targeting Lysine Specific Demethylase 1 (LSD1), a "piperidin-4-ylmethoxy" group was found to be crucial. nih.gov This linker (O-CH₂) connects the piperidine at position 4 to the pyridine ring via an oxygen atom, and its presence significantly increased inhibitory activity and selectivity. nih.gov

The nitrogen atom of the piperidine ring is a common site for modification, as substituents at this position can influence the molecule's basicity, lipophilicity, and potential for forming additional interactions. rsc.org

Structure-activity relationship studies on piperine (B192125) analogues as monoamine oxidase (MAO) inhibitors revealed that the nature of the N-substituent on the piperidine ring was critical for activity. nih.gov Analogues with small amino functional groups, such as N-propyl and N-diethyl substituents, were found to be potent MAO-B inhibitors. nih.gov This demonstrates that modifying the piperidine nitrogen can directly tune the biological activity profile.

In a different study, replacing a morpholine ring with a piperidine ring was a tolerated modification, while further substitution on the piperidine was explored to refine activity. nih.gov The structure of N-methyl-N-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}pyridin-2-amine exemplifies a common modification, where a pyridin-3-ylmethyl group is attached to the piperidine nitrogen. evitachem.com

Table 2: Influence of Piperidine Ring Substitution on MAO-B Inhibition

| Compound | Piperidine Ring Substitution | MAO-B IC₅₀ (µM) | Source |

|---|---|---|---|

| Piperine | Unsubstituted (part of a dioxole ring) | 91.3 | nih.gov |

| Analogue 1 | N-Propyl group | Potent | nih.gov |

| Analogue 2 | N-Diethyl group | Potent | nih.gov |

| Analogue 3 | para-Hydroxy substitution | 0.01572 | nih.gov |

Conformational Analysis and Pharmacophore Requirements

The biological activity of this compound analogues is intrinsically linked to their three-dimensional structure and the spatial arrangement of key chemical features, known as the pharmacophore. Conformational analysis provides insight into the molecule's flexibility and the preferred shapes it adopts, which are critical for binding to biological targets.

The methylene bridge (-CH₂-) connecting the piperidine and pyridine rings imparts significant conformational flexibility. evitachem.com This allows the molecule to adopt various bioactive conformations with a minimal energy penalty, enabling it to fit into diverse binding pockets. evitachem.com X-ray crystallography studies of related compounds, such as N-(Pyridin-2-ylmethyl)pyridin-2-amine, reveal that the molecule can exist in different conformations. In one study, the asymmetric unit contained two crystallographically independent molecules with distinct torsion angles of the inter-ring chains (67.4° and -69.3°), demonstrating the molecule's rotational freedom. The dihedral angles between the two pyridyl rings in these conformations were 84.0° and 83.2°, respectively. researchgate.net

The piperidine ring itself typically adopts a chair conformation. acs.org However, substituents on the ring can influence its puckering and the equilibrium between axial and equatorial substituent orientations. For instance, in a series of 5-HT1A receptor agonists, placing a fluorine atom at the C-4 position of the piperidine ring was found to be the most favorable modification for improving oral activity and agonist potency. nih.gov This suggests that the substituent not only influences physicochemical properties but also affects the conformational preferences required for optimal receptor interaction. nih.gov

Pharmacophore models for this class of compounds generally include:

A basic nitrogen atom within the piperidine ring, which is often protonated at physiological pH and can form crucial ionic interactions or hydrogen bonds. evitachem.comnih.gov

An aromatic pyridine ring, capable of participating in π-stacking interactions with aromatic amino acid residues in the target protein. evitachem.com

A hydrogen bond donor/acceptor group, such as the secondary amine linking the two ring systems.

Studies on related heterocyclic compounds have shown that constraining the molecular structure by fusing aromatic rings can significantly impact binding kinetics. Tricyclic histamine (B1213489) H1 receptor (H1R) antagonists, for example, exhibit a prolonged residence time at the receptor compared to their more flexible, non-fused counterparts. nih.gov This highlights the importance of conformational restriction in optimizing ligand-target interactions. nih.govnih.gov

Correlations between Specific Structural Features and Target Interactions

The specific chemical moieties of this compound and its analogues are directly correlated with their interactions at various biological targets. The pyridine ring, a common scaffold in medicinal chemistry, is known to be present in numerous FDA-approved drugs and contributes to a wide range of biological activities. nih.govmdpi.com Its nitrogen atom can act as a hydrogen bond acceptor, while the aromatic system allows for π-π stacking or hydrophobic interactions. evitachem.commdpi.com The piperidine moiety serves as a versatile scaffold, with its basic nitrogen atom being a key interaction point, often with acidic residues in target proteins. evitachem.commdpi.com

Modifications to these core structures lead to significant changes in activity. For example, the introduction of hydroxyl (-OH) or methoxy (B1213986) (-OMe) groups can enhance antiproliferative activity by providing additional hydrogen bonding opportunities. mdpi.com Conversely, bulky groups or halogen atoms can sometimes reduce activity. mdpi.com In a study of pyrimidine (B1678525) derivatives, replacing a morpholine group with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased inhibitory potency tenfold, demonstrating the profound impact of subtle structural changes. nih.gov

| Compound Analogue Feature | Type of Interaction Facilitated | Potential Biological Target | Reference |

| Pyrimidine Moiety | Hydrogen Bonds, π-Stacking | Enzymes, Receptors | evitachem.com |

| Protonated Piperidine Nitrogen | Ionic Interactions, Salt Bridges | NMDA Receptors, Kinases | evitachem.com |

| Pyridine Ring | π-Stacking Interactions | Acetylcholinesterase, Various Receptors | evitachem.commdpi.com |

| Hydroxyl/Methoxy Groups | Hydrogen Bonding | Various Enzymes/Receptors | mdpi.com |

| (S)-3-Hydroxypyrrolidine | Enhanced Potency/Reduced Lipophilicity | NAPE-PLD Enzyme | nih.gov |

Molecular Interactions within Enzyme Active Sites

The this compound scaffold is a key component of various enzyme inhibitors. Molecular docking and kinetic studies reveal specific interactions that drive their inhibitory activity.

In the context of urease inhibition, docking studies of pyridine carboxamide derivatives showed that the nitrogen atom of the pyridine ring is involved in hydrogen bonding with amino acid residues like Lys709 in the enzyme's active site. mdpi.com Other parts of the molecule, such as amide linkages, can form dual hydrogen bonds with residues like Ala80. mdpi.com

For inhibitors of inducible nitric oxide synthase (iNOS), 2-amino-4-methylpyridine (B118599) serves as a potent parent compound. nih.gov Computational analysis suggests that the position-6 of the pyridine ring is the most tolerant to substitution, allowing for the introduction of various groups to fine-tune potency and selectivity. nih.gov

Analogues targeting acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases, demonstrate the importance of the piperidine moiety. The benzyl-piperidine group in some inhibitors provides effective binding to the catalytic anionic site of AChE, interacting with key aromatic residues such as Trp84 and Phe330. mdpi.com The protonated piperidine nitrogen can form ionic bonds with aspartate residues within kinase catalytic domains. evitachem.com

Table: Interactions of Pyridine-Piperidine Analogues with Enzyme Active Sites

| Enzyme Target | Interacting Moiety | Key Amino Acid Residues | Interaction Type | Reference |

|---|---|---|---|---|

| Urease | Pyridine Nitrogen | Lys709, Glu742 | Hydrogen Bond | mdpi.com |

| Acetylcholinesterase (AChE) | Benzyl-piperidine | Trp84, Phe330 | π-Stacking/Hydrophobic | mdpi.com |

| p38 MAP Kinase | Protonated Piperidine | Aspartate residues | Ionic Bonding | evitachem.com |

Ligand-Binding Dynamics with Receptor Domains

The interaction of this compound analogues with G-protein coupled receptors (GPCRs) and ion channels is a critical area of study. The piperidine nitrogen is a hallmark feature for binding to aminergic GPCRs, where it typically forms a salt bridge with a conserved aspartic acid residue. nih.gov

Studies on muscarinic receptor antagonists have identified highly selective compounds based on this scaffold. For example, one analogue showed 540-fold selectivity for M₃ receptors over M₂ receptors, a crucial feature for avoiding cardiac side effects. nih.gov This selectivity is achieved through specific substitutions on both the piperidine and pyridine moieties. nih.gov Similarly, pyrazol-4-yl-pyridine derivatives have been developed as selective positive allosteric modulators (PAMs) of the M₄ muscarinic receptor, demonstrating that these scaffolds can fine-tune receptor activity without directly competing with the endogenous ligand. nih.gov

In the realm of sigma (σ) receptors, molecular modeling of certain pyridine derivatives shows key interactions. One potent ligand interacts with the hσ1R through a hydrogen bond between its secondary amine (NH) linker and the residue Glu172. csic.es The pyridine ring itself establishes π-alkyl interactions with Leu105 and Met93, while the piperidine portion fits into a specific cavity. csic.es The length of the linker between the piperidine and pyridine rings is crucial; a two-carbon linker was found to be optimal for high affinity in one series of compounds. csic.esresearchgate.net

Table: Binding Characteristics of Pyridine-Piperidine Analogues at Receptors

| Receptor Target | Analogue Class | Key Binding Feature | Observed Effect | Reference |

|---|---|---|---|---|

| Muscarinic M₃ | (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl] derivative | High selectivity over M₂ | Potent M₃ antagonism | nih.gov |

| Sigma-1 (hσ1R) | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}pyridine derivative | H-bond with Glu172 | High affinity (Ki = 1.45 nM) | csic.esresearchgate.net |

| Muscarinic M₄ | Pyrazol-4-yl-pyridine derivative | Allosteric site binding | Positive Allosteric Modulation (PAM) | nih.gov |

SAR in the Context of Multi-Target Modulators

The structural versatility of the this compound framework makes it an attractive scaffold for designing multi-target modulators, which can be beneficial for treating complex diseases involving multiple pathological pathways. evitachem.com Pyridine derivatives are widely recognized for their diverse biological activities, making them a cornerstone for developing agents that can interact with several targets simultaneously. nih.govmdpi.com